Optimized Lipophilicity for Membrane Permeability and Chromatographic Separation: XLogP3-AA Comparison
Boc-4-aminooxanilic acid exhibits an intermediate lipophilicity profile (XLogP3-AA = 1.6) compared to the significantly more lipophilic Fmoc analog (XLogP3-AA = 3.8) and the less lipophilic Boc-4-aminophenylacetic acid (XLogP3-AA = 1.9) [1][2][3]. This value is crucial for predicting membrane permeability and optimizing reversed-phase HPLC purification conditions. The 2.2 log unit difference relative to the Fmoc analog directly translates to a substantially different retention time, facilitating easier separation of the target compound from Fmoc-containing byproducts [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Fmoc-4-aminooxanilic acid: 3.8; Boc-4-aminophenylacetic acid: 1.9 |
| Quantified Difference | Δ -2.2 vs. Fmoc analog; Δ -0.3 vs. phenylacetic analog |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.09.15 |
Why This Matters
For procurement, selecting the Boc analog over the Fmoc version ensures a more manageable lipophilicity for standard C18 HPLC purification, reducing method development time and improving yield in multi-step peptide syntheses.
- [1] PubChem. (2026). Boc-4-aminooxanilic acid (Compound Summary). National Center for Biotechnology Information. CID 46737449. View Source
- [2] PubChem. (2026). Fmoc-4-aminooxanilic acid (Compound Summary). National Center for Biotechnology Information. CID 46737458. View Source
- [3] PubChem. (2026). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid (Compound Summary). National Center for Biotechnology Information. CID 2824993. View Source
